molecular formula C35H28O4 B12517110 3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one CAS No. 678171-35-2

3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one

Cat. No.: B12517110
CAS No.: 678171-35-2
M. Wt: 512.6 g/mol
InChI Key: QSIUDZXCOGVKGX-UHFFFAOYSA-N
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Description

3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one is a complex organic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes multiple benzoyl and phenyl groups attached to a pyranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with a suitable pyranone precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride, and the process requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and precise control systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and partially reduced intermediates.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one involves its interaction with molecular targets through its functional groups. The carbonyl and phenyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity, making it a versatile molecule in different applications.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share a similar structural framework but differ in the substituents on the phenyl rings.

    Pyranone derivatives: Compounds with variations in the substituents on the pyranone core.

Uniqueness

3,5-Bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)-4H-pyran-4-one is unique due to its specific combination of benzoyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Properties

CAS No.

678171-35-2

Molecular Formula

C35H28O4

Molecular Weight

512.6 g/mol

IUPAC Name

3,5-bis(4-methylbenzoyl)-2,6-bis(4-methylphenyl)pyran-4-one

InChI

InChI=1S/C35H28O4/c1-21-5-13-25(14-6-21)31(36)29-33(38)30(32(37)26-15-7-22(2)8-16-26)35(28-19-11-24(4)12-20-28)39-34(29)27-17-9-23(3)10-18-27/h5-20H,1-4H3

InChI Key

QSIUDZXCOGVKGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=C(C=C3)C)C(=O)C4=CC=C(C=C4)C)C(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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